molecular formula C23H20BrN3O2 B12000446 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide

Cat. No.: B12000446
M. Wt: 450.3 g/mol
InChI Key: LBNUYAZMLVGEHN-MFKUBSTISA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a brominated methoxyphenyl group and a carbazole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-(9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated methoxyphenyl group and carbazole moiety allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-(4-isopropylphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanohydrazide is unique due to its specific combination of a brominated methoxyphenyl group and a carbazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20BrN3O2

Molecular Weight

450.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-carbazol-9-ylpropanamide

InChI

InChI=1S/C23H20BrN3O2/c1-29-22-11-10-17(24)14-16(22)15-25-26-23(28)12-13-27-20-8-4-2-6-18(20)19-7-3-5-9-21(19)27/h2-11,14-15H,12-13H2,1H3,(H,26,28)/b25-15+

InChI Key

LBNUYAZMLVGEHN-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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